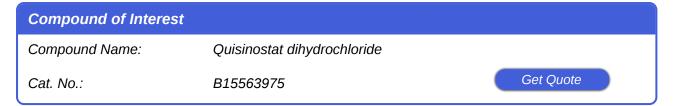


Quisinostat Dihydrochloride: A Pan-HDAC Inhibitor for Cancer Therapy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quisinostat dihydrochloride (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor. By targeting both Class I and II HDAC enzymes, Quisinostat induces hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression and the induction of various anti-cancer effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis. This technical guide provides a comprehensive overview of Quisinostat dihydrochloride, including its chemical properties, mechanism of action, inhibitory activity, and its impact on key signaling pathways. Detailed experimental protocols for in vitro and in vivo studies are also provided to facilitate further research and drug development.

Chemical Properties

Quisinostat dihydrochloride is the hydrochloride salt of Quisinostat. Its chemical properties are summarized in the table below.



Property	Value	
IUPAC Name	N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;dihydrochloride[1]	
Synonyms	JNJ-26481585 dihydrochloride[2]	
CAS Number	875320-31-3[2][3][4]	
Molecular Formula	C21H28Cl2N6O2[1][2][3]	
Molecular Weight	467.4 g/mol [1][4]	

Mechanism of Action

Quisinostat is a broad-spectrum inhibitor of histone deacetylases (HDACs), a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[5] The removal of acetyl groups leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[6]

By inhibiting HDACs, Quisinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes.[5] The antitumor effects of Quisinostat are attributed to its ability to induce:

- Cell Cycle Arrest: By upregulating the expression of cell cycle inhibitors like p21.[7]
- Apoptosis (Programmed Cell Death): Through the activation of intrinsic and extrinsic apoptotic pathways.
- Inhibition of Angiogenesis: By reducing the formation of new blood vessels that supply tumors.[8]
- Induction of Autophagy: A cellular process of self-degradation that can have contextdependent roles in cancer.[1]

Quantitative Data



In Vitro HDAC Inhibitory Activity

Quisinostat demonstrates high potency against a range of HDAC isoforms, with IC50 values in the nanomolar range.

HDAC Isoform	IC50 (nM)
HDAC1	0.11[1]
HDAC2	0.33[1]
HDAC4	0.64[1]
HDAC10	0.46[1]
HDAC11	0.37[1]

In Vitro Anti-proliferative Activity

Quisinostat exhibits potent anti-proliferative activity against a wide variety of cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)
Various Solid and Hematologic Cancer Cell Lines	Lung, Breast, Colon, Prostate, Brain, Ovarian	3.1 - 246
Pediatric Preclinical Testing Program (PPTP) Cell Lines	Various Childhood Cancers	Median: 2.2 (Range: <1 - 19)

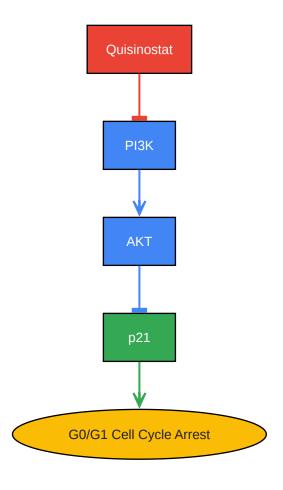
Signaling Pathways

Quisinostat exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/AKT/p21 Pathway

Quisinostat has been shown to inhibit the PI3K/AKT signaling pathway, a crucial regulator of cell growth and survival.[7] Inhibition of this pathway leads to the upregulation of the cyclin-dependent kinase inhibitor p21, resulting in G0/G1 phase cell cycle arrest.[7]





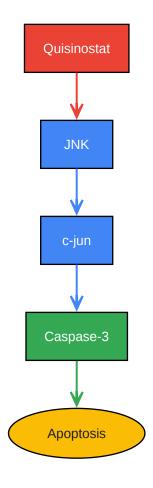
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Caption: Quisinostat-mediated inhibition of the PI3K/AKT pathway.

JNK/c-jun/caspase-3 Pathway

Quisinostat can induce apoptosis through the activation of the JNK/c-jun signaling cascade.[7] This leads to the activation of executioner caspases, such as caspase-3, which are key mediators of apoptosis.[7]





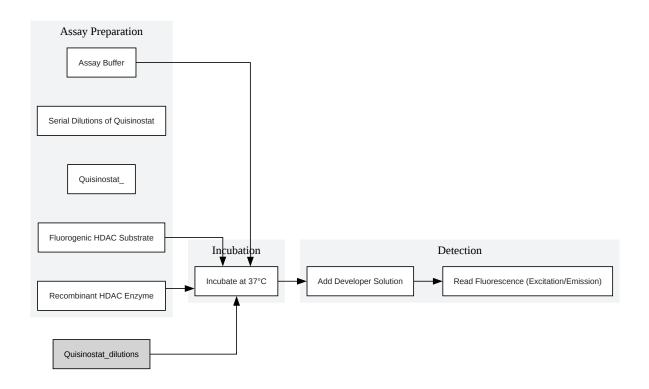
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Caption: Quisinostat-induced apoptosis via the JNK/c-jun/caspase-3 pathway.

Experimental Protocols In Vitro HDAC Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of Quisinostat against specific HDAC isoforms.





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Caption: Workflow for an in vitro HDAC inhibition assay.

Methodology:

- Prepare Reagents:
 - Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.).
 - Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).



- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
- Quisinostat dihydrochloride dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.
- Developer solution (e.g., containing trypsin and a fluorescence enhancer).
- Assay Procedure:
 - In a 96-well black plate, add the assay buffer.
 - Add the serially diluted Quisinostat or vehicle control (DMSO).
 - Add the recombinant HDAC enzyme to all wells except the blank.
 - Pre-incubate for 10-15 minutes at 37°C.
 - Initiate the reaction by adding the fluorogenic HDAC substrate.
 - Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
 - Stop the reaction by adding the developer solution.
 - Incubate for an additional 15-20 minutes at 37°C.

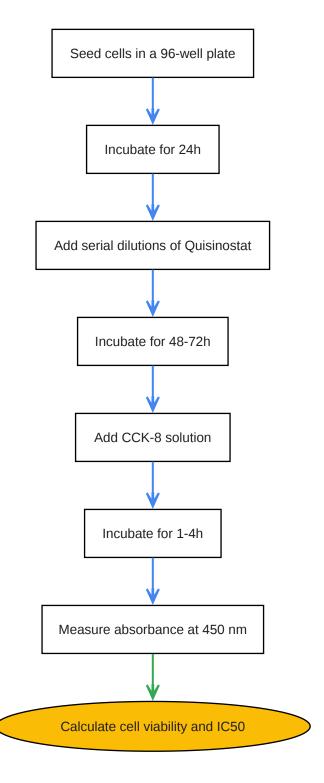
Data Analysis:

- Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
- Subtract the background fluorescence (wells without enzyme).
- Calculate the percentage of inhibition for each concentration of Quisinostat relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Quisinostat concentration and fitting the data to a sigmoidal dose-response curve.



Cell Proliferation Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the antiproliferative effects of Quisinostat on cancer cell lines.



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Caption: Workflow for a cell proliferation assay using CCK-8.

Methodology:

Cell Seeding:

- Harvest cancer cells in the logarithmic growth phase.
- Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well)
 in 100 μL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

Drug Treatment:

- Prepare serial dilutions of Quisinostat dihydrochloride in complete culture medium.
- Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of Quisinostat or vehicle control (DMSO).
- Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

CCK-8 Assay:

- Add 10 μL of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicletreated control cells.
- Determine the IC50 value by plotting the percentage of viability against the logarithm of the Quisinostat concentration and fitting the data to a dose-response curve.



Western Blot Analysis

This protocol provides a method for analyzing the protein expression levels of key signaling molecules affected by Quisinostat treatment.

Methodology:

- Cell Lysis and Protein Quantification:
 - Treat cells with Quisinostat at various concentrations for a specified time.
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p21, p-JNK, JNK, cleaved caspase-3, GAPDH) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase
 (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.



- · Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Quisinostat in a mouse xenograft model.

Methodology:

- Cell Implantation:
 - Harvest cancer cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).
 - Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
 - Monitor the mice for tumor growth.
- Drug Administration:
 - Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Administer Quisinostat dihydrochloride (formulated in a suitable vehicle) or the vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
- Tumor Measurement and Monitoring:
 - Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
 - Monitor the body weight of the mice as an indicator of toxicity.



- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
- Data Analysis:
 - Plot the mean tumor volume over time for each treatment group.
 - Compare the tumor growth between the Quisinostat-treated and control groups to determine the anti-tumor efficacy.

Clinical Development

Quisinostat has been evaluated in several clinical trials for the treatment of various solid and hematologic malignancies. Phase I trials have established the safety and recommended phase II dose.[8] Further clinical investigations are ongoing to explore its efficacy in different cancer types, both as a monotherapy and in combination with other anti-cancer agents.

Conclusion

Quisinostat dihydrochloride is a potent, second-generation pan-HDAC inhibitor with significant anti-cancer activity demonstrated in preclinical studies. Its ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis makes it a promising therapeutic agent for the treatment of a broad range of cancers. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of Quisinostat and to aid in the development of novel cancer therapies.

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